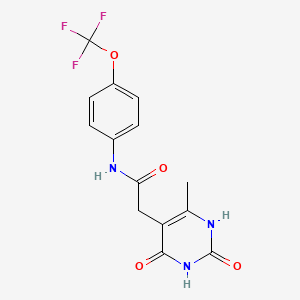
4-(2,4-Difluorobenzoyl)-1,4-diazepane-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Difluorobenzoyl)-1,4-diazepane-1-sulfonyl fluoride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a diazepane ring, a sulfonyl fluoride group, and a difluorobenzoyl moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorobenzoyl)-1,4-diazepane-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 2,4-difluorobenzoyl chloride, which is then reacted with 1,4-diazepane to form the intermediate product. This intermediate is subsequently treated with sulfonyl fluoride to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is designed to be efficient and scalable for large-scale production.
化学反応の分析
Types of Reactions
4-(2,4-Difluorobenzoyl)-1,4-diazepane-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the sulfonyl fluoride group yields sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
4-(2,4-Difluorobenzoyl)-1,4-diazepane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 4-(2,4-Difluorobenzoyl)-1,4-diazepane-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This makes it a valuable tool in studying enzyme function and developing enzyme inhibitors .
類似化合物との比較
Similar Compounds
2,4-Difluorobenzoyl chloride: Shares the difluorobenzoyl moiety but lacks the diazepane and sulfonyl fluoride groups.
4-(2,4-Difluorobenzoyl)piperidine hydrochloride: Contains a piperidine ring instead of a diazepane ring and is used in similar applications
Uniqueness
4-(2,4-Difluorobenzoyl)-1,4-diazepane-1-sulfonyl fluoride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
特性
IUPAC Name |
4-(2,4-difluorobenzoyl)-1,4-diazepane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3S/c13-9-2-3-10(11(14)8-9)12(18)16-4-1-5-17(7-6-16)21(15,19)20/h2-3,8H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXUXRZFUNDWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)F)C(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2644678.png)

![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2644680.png)
![1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2644681.png)

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-nicotinohydrazide](/img/structure/B2644684.png)




![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide](/img/new.no-structure.jpg)
![8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2644693.png)
